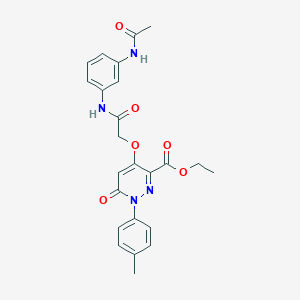![molecular formula C12H15F2NO B2683865 N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1184769-72-9](/img/structure/B2683865.png)
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine, also known as DFE-CPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine is not yet fully understood. However, it is believed to work by modulating the activity of certain receptors and neurotransmitters in the brain. Specifically, this compound has been shown to bind to the serotonin transporter and inhibit its activity, which could lead to an increase in serotonin levels in the brain. This increase in serotonin levels could then lead to the therapeutic effects of this compound in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to reduce the levels of certain stress hormones such as cortisol. Additionally, this compound has been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine for lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which could make it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on studying the effects of this compound in human subjects, which could help to determine its potential as a therapeutic agent for the treatment of various disorders. Finally, research could focus on developing new synthesis methods for this compound, which could make it more accessible for use in various fields.
Métodos De Síntesis
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine can be synthesized through a multi-step process that involves the reaction of 2-(2,2-difluoroethoxy)benzaldehyde with cyclopropanamine in the presence of a suitable solvent and catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been studied for its potential applications in various fields such as pharmacology, neurology, and biochemistry. In pharmacology, this compound has been shown to have potential as a therapeutic agent for the treatment of depression and anxiety disorders. In neurology, this compound has been studied for its potential to modulate the activity of certain neurotransmitters, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease. In biochemistry, this compound has been studied for its potential to inhibit the activity of certain enzymes, which could lead to the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)8-16-11-4-2-1-3-9(11)7-15-10-5-6-10/h1-4,10,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMFYQDEQWOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

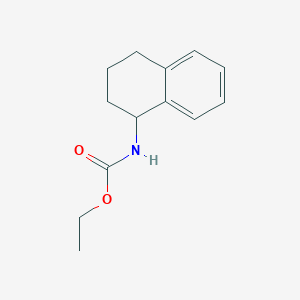
![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)
![1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B2683788.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683790.png)
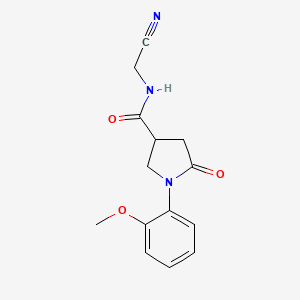
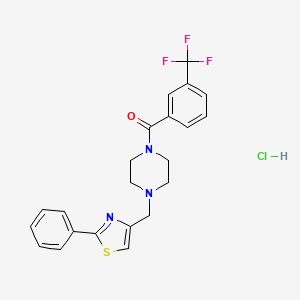
![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)
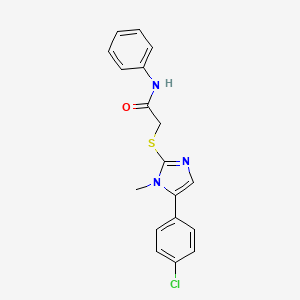
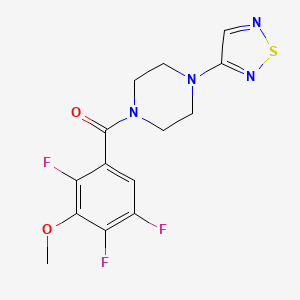
![(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2683798.png)
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683800.png)
![3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid](/img/structure/B2683801.png)
